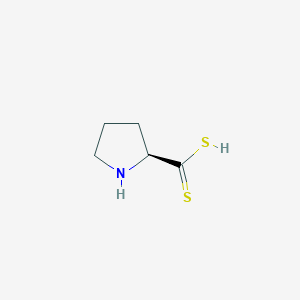

Prolinedithiocarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Prolinedithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C5H9NS2 and its molecular weight is 147.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

Prolinedithiocarbamate has been extensively studied for its potential as an anticancer agent. Several metal complexes derived from ProDTC have shown promising results in vitro against cancer cell lines.

Ni(II) ProDTC Complex

The Ni(II) proline dithiocarbamate complex (Ni(II)ProDtc) was synthesized and evaluated for its anticancer activity against the MCF-7 breast cancer cell line. The study revealed that the complex exhibited significant cytotoxicity with an IC50 value of 315.70 µg/mL, indicating its potential as a chemotherapeutic agent with minimal systemic toxicity . The molecular docking studies highlighted its interaction with estrogen receptors, suggesting a mechanism of action that warrants further investigation.

Cu(II) ProDTC Complex

Another notable study focused on the Cu(II) this compound complex, which demonstrated high anticancer activity with an IC50 value of 13.64 µg/mL against MCF-7 cells . This complex was characterized using various techniques, including UV-Vis and FT-IR spectroscopy, confirming its structural integrity and potential as a low-toxicity alternative to conventional chemotherapy agents like cisplatin.

Mn(II) ProDTC Complex

The Mn(II) this compound complex was also synthesized and characterized for its cytotoxic effects. In silico molecular docking studies indicated its potential efficacy against breast cancer cells, further supporting the versatility of ProDTC in anticancer applications .

Antimicrobial Activity

This compound complexes have shown significant antimicrobial activity against various pathogenic bacteria. The dithiocarbamate moiety is known for its ability to chelate metal ions, enhancing the antimicrobial properties of the resulting complexes.

General Antimicrobial Efficacy

Research has indicated that dithiocarbamate complexes exhibit broad-spectrum antimicrobial activity, making them suitable candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell walls or interfering with essential metabolic processes.

Material Science Applications

Beyond biological applications, ProDTC is also explored in material science for synthesizing novel materials with unique properties.

Coordination Polymers

ProDTC can act as a ligand in coordination polymers, which are materials composed of metal ions linked by organic ligands. These materials have applications in catalysis, gas storage, and separation technologies due to their tunable porosity and functionality .

Case Studies and Data Tables

The following table summarizes key findings from various studies on this compound complexes:

Análisis De Reacciones Químicas

Reaction with Hydrogen Peroxide

Copper(II) prolinedithiocarbamate undergoes redox reactions with H₂O₂ through a peroxidase-like mechanism :

Key observations :

-

Rapid absorbance decay at 256-286 nm (DTC ligand bands)

-

Transient intermediate formation at 317-327 nm

-

Final decomposition to CS₂ with complete ligand oxidation

Table 1: Spectral changes during H₂O₂ reaction

| Parameter | ProDTC | MorDTC | GluDTC |

|---|---|---|---|

| Initial λ_max (nm) | 263 | 256 | 281 |

| Intermediate λ (nm) | 317 | 323 | 327 |

| Reaction Rate | Fastest | Slowest | Moderate |

Mechanistic pathway:

-

H₂O₂ coordination to Cu(II) center

-

Electron transfer: Cu²⁺ → Cu⁺ + - OH

Biological Target Interactions

The complex demonstrates specific binding to cancer-related proteins:

Table 2: Molecular docking results with MGMT protein

| Interaction Type | Residues | Distance (Å) | Binding Energy (kJ/mol) |

|---|---|---|---|

| Hydrogen bond | TRP65, GLU77 | 2.89-3.02 | -183.25 ± 10.6 |

| Hydrophobic | ILE76, LEU142 | 3.29-4.09 | |

| Sulfur-X interaction | LEU142 | 3.29 |

This interaction inhibits DNA repair mechanisms through:

The chemical behavior of this compound complexes is defined by their dual functionality – redox-active metal centers combined with biologically compatible ligand architecture. While demonstrating promising anticancer activity through specific protein interactions , their peroxide reactivity suggests potential limitations in oxidative environments requiring formulation optimization for therapeutic applications .

Propiedades

Número CAS |

135467-92-4 |

|---|---|

Fórmula molecular |

C5H9NS2 |

Peso molecular |

147.3 g/mol |

Nombre IUPAC |

(2S)-pyrrolidine-2-carbodithioic acid |

InChI |

InChI=1S/C5H9NS2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |

Clave InChI |

NOQMBGVHFWMDIE-BYPYZUCNSA-N |

SMILES |

C1CC(NC1)C(=S)S |

SMILES isomérico |

C1C[C@H](NC1)C(=S)S |

SMILES canónico |

C1CC(NC1)C(=S)S |

Sinónimos |

PDTC proline dithiocarbamate prolinedithiocarbamate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.